molecular formula C25H36Br2S2 B1428730 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 478404-10-3

2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene

Cat. No.: B1428730
CAS No.: 478404-10-3
M. Wt: 560.5 g/mol
InChI Key: IGJLWOFZCHUCMY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a chemical compound with the molecular formula C25H36Br2S2 . It is a compound with two thiophene units confined to one plane .


Synthesis Analysis

The synthesis of 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a rigid coplanar structure that favors π−π intermolecular interactions . This structure allows for more effective conjugation if embedded into semiconducting polymers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 560.5 g/mol . It has a topological polar surface area of 56.5 Ų and a heavy atom count of 29 . It has a rotatable bond count of 14 . The exact mass is 560.06047 g/mol and the monoisotopic mass is 558.06252 g/mol .

Scientific Research Applications

Photovoltaic Applications

2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene has been utilized in the design and synthesis of conjugated polymers for photovoltaic applications. These polymers, such as poly[2,6-(4,4-dioctyl-4H-cyclopenta[2,1-b:3,4-b]dithiophene)-alt-2,7-(4,5-dioctylbenzo[2,1-b:3,4-b′]dithiophene)] (PBDT), show enhanced π-electron delocalization, which is beneficial for photovoltaic device fabrications (Xiao, Zhou, & You, 2008).

Alkylation in Aqueous Conditions

A novel method for the alkylation of 4H-cyclopenta-[2,1-b:3,4-b′]dithiophene (CPDT) in water has been reported, which is also extended to 2,6-dibromo-4H-cyclopenta-[2,1-b:3,4-b′]dithiophene. This method offers advantages like the use of water instead of toxic solvents and results in high yields of dialkylated CPDT products (Raju, Gopikrishna, & Iyer, 2014).

Synthesis of Functionalized 4H-Cyclopenta[2,1-b:3,4-b']dithiophenes

A three-step synthetic approach has been developed for both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. This method allows for a broad collection of functionalized bridged bithiophenes, starting from 3-bromo-2,2'-bithiophene (Van Mierloo et al., 2010).

Synthesis for Optoelectronic Devices

The compound 7,7’-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-diyl)bis(4-bromobenzo[c][1,2,5]thiadiazole) has been synthesized for its potential application in optoelectronic devices. This synthesis involves direct C–H cross-coupling and is significant for the development of materials employed in optoelectronics (Gudim, Knyazeva, & Rakitin, 2021).

Dye-Sensitized Solar Cells

This compound has been involved in the study of dye-sensitized solar cells. The performance of these cells containing various organic dyes with systematic modification of π-bridge size and geometric structure was examined, showing the potential of these compounds in photovoltaic performance enhancement (Lee et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is the semiconducting polymers . The compound, with two thiophene units confined to one plane, allows more effective conjugation when embedded into these polymers .

Mode of Action

The compound interacts with its targets by facilitating π−π intermolecular interactions . This interaction enhances the electron-donating properties of the semiconducting polymers .

Biochemical Pathways

The compound affects the conjugation pathway in semiconducting polymers . The enhanced conjugation results in polymers with a lower band gap , which can improve the performance of organic field-effect transistors and organic electronics .

Pharmacokinetics

It’s known that the compound has a boiling point of 5521±500 °C and a density of 1.297 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The result of the compound’s action is the production of semiconducting polymers with enhanced electron-donating properties and a lower band gap . This can lead to improved performance in organic field-effect transistors and organic electronics .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the alkylation of the compound can be performed in aqueous conditions . This method has several advantages such as the exclusive use of water instead of high boiling toxic solvents, simple separation of the defect-free dialkylated product, and the use of mild reaction conditions .

Future Directions

The compound has been intensively studied for the application of organic field effect transistors and organic electronics . Its planar structure allows a well-packed polymer to polymer backbones which will bring the third-dimension into play .

Properties

IUPAC Name

4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36Br2S2/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)19-17-21(26)28-23(19)24-20(25)18-22(27)29-24/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJLWOFZCHUCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731375
Record name 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478404-10-3
Record name 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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